

Application Note: Quantification of 4-Acetamidobutanoate in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: 4-Acetamidobutanoate

Cat. No.: B1236968

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **4-Acetamidobutanoate** in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard for accurate and precise measurement. This method is suitable for pharmacokinetic studies and other clinical research applications requiring the determination of **4-Acetamidobutanoate** concentrations in a biological matrix.

Introduction

4-Acetamidobutanoate is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Accurate quantification of **4-Acetamidobutanoate** in biological fluids is crucial for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.^{[1][2][3][4][5]} This application note provides a detailed protocol for the validation and application of an LC-MS/MS method for **4-Acetamidobutanoate** in human plasma.

Experimental

Materials and Reagents

- **4-Acetamidobutanoate** analytical standard
- **4-Acetamidobutanoate-d3** (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (drug-free)

LC-MS/MS Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for the analysis.

Sample Preparation

A simple protein precipitation method was employed for sample preparation.^{[1][2][4][6]} To 100 µL of plasma sample, 20 µL of internal standard working solution (1 µg/mL of **4-Acetamidobutanoate-d3** in 50% acetonitrile) was added and vortexed. Subsequently, 300 µL of ice-cold acetonitrile was added to precipitate proteins. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes at 4°C. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

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Liquid Chromatography

Chromatographic separation was achieved on a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient elution.

- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase B
0.0	5
0.5	5
2.5	95
3.5	95
3.6	5
5.0	5

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Table 2: Mass Spectrometry Parameters

Parameter	Setting
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	500°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Table 3: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
4-Acetamidobutan oate	146.1	87.1	20	15
4-Acetamidobutan oate-d3	149.1	90.1	20	15

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Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ).

Linearity

The calibration curve was linear over the concentration range of 5 to 1000 ng/mL for **4-Acetamidobutanoate** in human plasma. The correlation coefficient (r^2) was consistently ≥ 0.99 .^{[1][2][4][6]}

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high).

Table 4: Accuracy and Precision Data

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low QC	15	6.8	102.3	8.2	101.5
Mid QC	150	4.5	98.7	6.1	99.2
High QC	750	3.1	100.5	4.9	100.9

The results demonstrate that the method is both accurate and precise, with %CV values within 15% and accuracy within $\pm 15\%$ of the nominal values.^{[1][2][4][6]}

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) was determined to be 5 ng/mL, with a signal-to-noise ratio greater than 10.

Pharmacokinetic Application

The validated method was successfully applied to a pilot pharmacokinetic study in healthy volunteers following a single oral dose of a **4-Acetamidobutanoate** formulation. The plasma concentration-time profile is shown below.

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Conclusion

This application note presents a validated LC-MS/MS method for the quantification of **4-Acetamidobutanoate** in human plasma. The method is simple, rapid, sensitive, and reliable, making it well-suited for high-throughput analysis in clinical and research settings. The successful application to a pharmacokinetic study demonstrates its utility in drug development.

Protocol: Quantification of 4-Acetamidobutanoate in Human Plasma using LC-MS/MS

1.0 Purpose

This protocol details the procedure for the quantitative determination of **4-Acetamidobutanoate** in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2.0 Materials and Equipment

- Chemicals: **4-Acetamidobutanoate**, **4-Acetamidobutanoate-d3**, Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Water (LC-MS Grade), Human Plasma.
- Equipment: HPLC system, Triple quadrupole mass spectrometer with ESI source, Analytical balance, Centrifuge, Pipettes, Vortex mixer.

3.0 Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare stock solutions of **4-Acetamidobutanoate** and **4-Acetamidobutanoate-d3** in methanol.
- Working Standards: Serially dilute the **4-Acetamidobutanoate** stock solution with 50% acetonitrile to prepare working standards for the calibration curve.
- Internal Standard Working Solution (1 µg/mL): Dilute the **4-Acetamidobutanoate-d3** stock solution with 50% acetonitrile.
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

4.0 Sample Preparation

- Label microcentrifuge tubes for each sample, standard, and quality control.
- Pipette 100 μ L of the respective plasma sample, calibration standard, or QC into the labeled tubes.
- Add 20 μ L of the internal standard working solution (1 μ g/mL) to each tube.
- Vortex each tube for 10 seconds.
- Add 300 μ L of ice-cold acetonitrile to each tube.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to autosampler vials.

5.0 LC-MS/MS Analysis

- Set up the LC-MS/MS system with the parameters outlined in Table 1, Table 2, and Table 3 of the Application Note.
- Create a sequence table including blanks, calibration standards, QCs, and unknown samples.
- Inject 5 μ L of each sample.
- Acquire data in MRM mode.

6.0 Data Analysis

- Integrate the chromatographic peaks for **4-Acetamidobutanoate** and its internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted ($1/x^2$) linear regression.
- Determine the concentration of **4-Acetamidobutanoate** in the unknown samples and QCs from the calibration curve.

7.0 System Suitability

- The correlation coefficient (r^2) of the calibration curve should be ≥ 0.99 .
- The calculated concentrations of the calibration standards should be within $\pm 15\%$ of their nominal values ($\pm 20\%$ for the LLOQ).
- At least 75% of the QC samples should be within $\pm 15\%$ of their nominal concentrations.

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